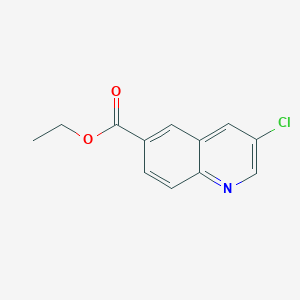

Ethyl 3-chloroquinoline-6-carboxylate

Description

Contextual Importance of the Quinoline (B57606) Nucleus in Chemical Sciences

The significance of the quinoline core is deeply rooted in its prevalence in nature and its remarkable success in synthetic drug development. This nitrogen-containing heterocycle is the foundational structure for a wide array of natural products, most notably the anti-malarial alkaloid quinine. The discovery of quinine's potent therapeutic properties spurred extensive research into synthetic quinoline derivatives, leading to the development of a plethora of clinically significant drugs. nih.gov

The quinoline scaffold's importance stems from its unique electronic properties and its ability to be readily functionalized at various positions. This allows for the fine-tuning of its steric and electronic characteristics, enabling chemists to design molecules with specific biological targets. Consequently, quinoline derivatives have demonstrated a wide range of pharmacological activities, including:

Anticancer: Many quinoline-based compounds have shown potent activity against various cancer cell lines. nih.gov

Antimalarial: The quinoline ring is a key pharmacophore in many antimalarial drugs, including chloroquine (B1663885) and mefloquine.

Antibacterial: Fluoroquinolones, a major class of antibiotics, are based on the quinoline structure. nih.gov

Anti-inflammatory: Certain quinoline derivatives have exhibited significant anti-inflammatory properties. nih.gov

Antiviral: Research has shown the potential of quinoline compounds in combating various viral infections.

The planarity of the quinoline ring system also allows it to intercalate into DNA, a mechanism of action for some of its anticancer and antimicrobial effects. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

Rationale for Investigating Substituted Quinoline Carboxylates

Specifically, the investigation of substituted quinoline carboxylates is driven by several key factors:

Modulation of Biological Activity: The carboxylate group can enhance or modify the parent quinoline's biological activity. For instance, certain quinoline-3- and -4-carboxylic acid derivatives are known to possess potent antibacterial and anticancer properties. nih.gov

Improved Pharmacokinetic Properties: The ester group can influence the drug-likeness of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Versatile Synthetic Intermediates: Quinoline carboxylates serve as versatile building blocks for the synthesis of more complex heterocyclic systems through reactions involving the carboxylate group or other positions on the quinoline ring. nih.gov

The presence of a halogen, such as chlorine at the 3-position, further adds to the chemical diversity and potential for biological activity. The chloro-substituent can alter the electronic distribution of the quinoline ring and provide a site for further chemical modification through nucleophilic substitution reactions.

Current Research Gaps and Opportunities for Ethyl 3-chloroquinoline-6-carboxylate

Despite the broad interest in quinoline chemistry, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound, this compound. While numerous studies focus on related structures, such as derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) or other substituted ethyl quinoline-3-carboxylates, there is a conspicuous absence of detailed investigations into the synthesis, chemical properties, and biological applications of this particular molecule.

This lack of specific research presents a unique opportunity for chemical scientists. The exploration of this compound could lead to the discovery of novel compounds with unique biological activities. Key areas for future investigation include:

Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis for this compound is the first critical step to enable further research.

Exploration of its Chemical Reactivity: A detailed study of its reactivity, particularly at the chloro- and ester-substituted positions, would unlock its potential as a versatile synthetic intermediate.

Screening for Biological Activity: A comprehensive biological screening of this compound against a wide range of targets, including cancer cell lines, microbial strains, and specific enzymes, could reveal novel therapeutic leads.

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives, by modifying the chloro and carboxylate groups, would provide valuable insights into the structure-activity relationships and help in the optimization of any identified biological activity.

The following table summarizes some of the key physicochemical properties of related quinoline carboxylate derivatives, highlighting the type of data that is currently lacking for this compound.

| Property | Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate researchgate.net |

| Molecular Formula | C13H12ClNO2 | C19H16ClNO2 |

| Molecular Weight | 249.69 g/mol | 325.78 g/mol |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

The systematic investigation of this compound holds the promise of expanding the chemical space of bioactive quinolines and could potentially lead to the development of new therapeutic agents or functional materials. Its current status as a relatively unexplored molecule makes it a fertile ground for novel and impactful chemical research.

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10ClNO2 |

|---|---|

Poids moléculaire |

235.66 g/mol |

Nom IUPAC |

ethyl 3-chloroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(13)7-14-11/h3-7H,2H2,1H3 |

Clé InChI |

LVBZSQKILJZFMC-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Chloroquinoline 6 Carboxylate and Its Analogues

Classical and Modified Quinoline (B57606) Annulation Reactions

A variety of named reactions, developed since the late 19th century, form the foundation of quinoline synthesis. iipseries.org These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

Skraup-Doebner-von Miller Type Condensations

The Skraup and Doebner-von Miller reactions are fundamental methods for quinoline synthesis. The Skraup synthesis involves reacting aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk A key step is the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation to form the quinoline ring. uop.edu.pk

The Doebner-von Miller reaction is a more versatile variation where an α,β-unsaturated aldehyde or ketone reacts with an aniline under acidic conditions. nih.govwikipedia.org This approach allows for the synthesis of a wider range of substituted quinolines. iipseries.org

Application to Ethyl 3-chloroquinoline-6-carboxylate: To synthesize the target compound via a Doebner-von Miller approach, a plausible route would involve the reaction of ethyl 4-aminobenzoate (B8803810) with a chlorinated α,β-unsaturated carbonyl compound, such as 2-chloroacrolein or a related precursor. The reaction would be conducted in the presence of a strong acid. The mechanism proceeds through the 1,4-conjugate addition of the aniline to the activated carbonyl compound, followed by acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring and subsequent oxidation to yield the aromatic quinoline system. wikipedia.org

| Feature | Description |

| Aniline Precursor | Ethyl 4-aminobenzoate |

| Carbonyl Precursor | 2-chloro-α,β-unsaturated aldehyde/ketone (e.g., 2-chloroacrolein) |

| Conditions | Strong acid (e.g., HCl, H₂SO₄), often with an oxidizing agent |

| Product Type | Substituted quinolines |

Friedländer and Pfitzinger Approaches

Friedländer Synthesis: This reaction provides a direct and versatile route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and involves an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgnih.gov

Application to this compound: A direct synthesis could be achieved by reacting ethyl 2-amino-5-formylbenzoate with a compound like ethyl chloroacetate in the presence of a base. A more common approach would use ethyl 4-amino-2-benzoylbenzoate and react it with a molecule containing a reactive α-methylene group and a chlorine atom, under appropriate catalytic conditions. researchgate.net

Pfitzinger Reaction: The Pfitzinger synthesis involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism begins with the base-catalyzed hydrolysis of isatin to an amino keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent intramolecular cyclization and dehydration afford the quinoline product. wikipedia.org

Application to this compound: A standard Pfitzinger reaction is not ideal for the target compound, as it typically yields a carboxylic acid at the 4-position. researchgate.net However, a modified approach starting with a substituted isatin, specifically ethyl 5-isatin-carboxylate , could be envisioned. Reaction with a chlorinated carbonyl compound under basic conditions would be required, followed by subsequent chemical modifications to achieve the desired 3-chloro substitution pattern.

| Method | Aniline/Isatin Precursor | Carbonyl Precursor | Conditions |

| Friedländer | Ethyl 2-amino-5-formylbenzoate | Compound with active α-methylene and chlorine | Acid or base catalysis |

| Pfitzinger | Ethyl 5-isatin-carboxylate | Chlorinated aldehyde or ketone | Strong base (e.g., KOH) |

Combes and Riehm Syntheses

Combes Synthesis: First reported in 1888, the Combes synthesis produces 2,4-substituted quinolines from the acid-catalyzed condensation of anilines with β-diketones. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic annulation in the presence of a strong acid like concentrated sulfuric acid. wikipedia.org The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on the aniline and the diketone. wikipedia.org

Application to this compound: This method could be adapted by reacting ethyl 4-aminobenzoate with a chlorinated β-dicarbonyl compound, such as 2-chloro-1,3-propanedial or a related equivalent. The strong acid would catalyze the condensation and subsequent ring closure to form the quinoline core.

Riehm Synthesis: The Riehm synthesis involves heating an arylamine hydrochloride with a ketone, often for extended periods, to produce quinoline derivatives. iipseries.orgdrugfuture.com The reaction may be facilitated by the addition of catalysts like aluminum chloride or phosphorus pentachloride. iipseries.org

Application to this compound: A potential Riehm synthesis would involve heating the hydrochloride salt of ethyl 4-aminobenzoate with a chlorinated ketone. This method is generally less common and often requires harsh conditions, but it represents a classical approach to quinoline formation.

| Method | Key Reagents | Conditions |

| Combes | Aniline (Ethyl 4-aminobenzoate) + Chlorinated β-diketone | Concentrated H₂SO₄ |

| Riehm | Arylamine hydrochloride + Chlorinated ketone | Prolonged heating, optional catalyst (AlCl₃) |

Gould-Jacobs and Povarov Reactions

Gould-Jacobs Reaction: This is a powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4-quinolones. wikipedia.org The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting anilidomethylenemalonate intermediate undergoes a thermal 6-electron cyclization to form the 4-hydroxy-3-carboalkoxyquinoline product. wikipedia.orgd-nb.info

Application to this compound: The Gould-Jacobs reaction is a highly relevant pathway. Starting with ethyl 4-aminobenzoate , condensation with an appropriate malonic ester derivative followed by thermal cyclization would yield ethyl 4-hydroxyquinoline-3,6-dicarboxylate . asianpubs.org The 4-hydroxy group could then be converted to the desired 3-chloro substituent in a subsequent step, for instance, by treatment with phosphoryl chloride (POCl₃).

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines, which can often be oxidized to quinolines. nih.gov It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene. The aniline and aldehyde first form an N-aryl imine in situ, which then acts as the azadiene in the cycloaddition with the alkene.

Application to this compound: A Povarov-type strategy could involve the three-component reaction of ethyl 4-aminobenzoate , an aldehyde (e.g., formaldehyde), and a chlorinated, electron-rich alkene like ethyl 2-chloroacrylate . The resulting tetrahydroquinoline could be oxidized to furnish the final aromatic product.

| Method | General Pathway | Application to Target Compound |

| Gould-Jacobs | Aniline + Malonic Ester → Cyclization → 4-Hydroxyquinoline | Ethyl 4-aminobenzoate → 4-hydroxyquinoline intermediate → Chlorination |

| Povarov | Aniline + Aldehyde + Alkene → Cycloaddition → Tetrahydroquinoline | 3-component reaction → Tetrahydroquinoline intermediate → Oxidation |

Knorr and Niementowski Methodologies

Knorr Synthesis: The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (2-quinolone) under strong acid catalysis (e.g., sulfuric acid). wikipedia.org The reaction is a type of electrophilic aromatic substitution followed by dehydration. wikipedia.org

Application to this compound: To apply this method, one would first need to synthesize the appropriate β-ketoanilide precursor. This could be achieved by reacting ethyl 4-aminobenzoate with a chlorinated β-ketoester, such as ethyl 2-chloroacetoacetate . The resulting anilide would then be cyclized in concentrated sulfuric acid. The product would be a 2-hydroxyquinoline, which would require a subsequent chlorination step (e.g., using POCl₃) to convert the 2-hydroxy group and install the 3-chloro substituent.

Niementowski Synthesis: This reaction involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. drugfuture.comwikipedia.org The reaction mechanism is similar in some respects to the Friedländer synthesis and often requires high temperatures. wikipedia.org

Application to this compound: The standard Niementowski reaction is not directly applicable for synthesizing a 6-carboxylate derivative, as it relies on anthranilic acid, which would place a carboxyl group at position 4 after cyclization and rearrangement. arkat-usa.org Modifications starting from a different aminobenzoic acid could be theorized but fall outside the classical scope of the reaction.

| Method | Key Precursor | Intermediate/Product Type |

| Knorr | β-ketoanilide from Ethyl 4-aminobenzoate | 2-Hydroxyquinoline |

| Niementowski | Anthranilic acid | 4-Hydroxyquinoline-carboxylic acid |

Contemporary Catalytic Approaches in Quinoline Carboxylate Synthesis

Modern synthetic chemistry has introduced advanced catalytic methods that offer milder reaction conditions, higher efficiency, and improved regioselectivity compared to classical techniques. These approaches are particularly valuable for constructing highly functionalized quinoline systems.

Transition-Metal-Catalyzed C-H Activation: One of the most powerful modern strategies is the transition-metal-catalyzed functionalization of C-H bonds. rsc.org Catalysts based on rhodium, ruthenium, palladium, and copper can direct the formation of the quinoline ring through C-H activation and subsequent annulation. mdpi.comnih.gov For instance, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com In these reactions, a directing group on the aniline can guide the metal catalyst to activate a specific ortho C-H bond, initiating the cyclization cascade. acs.orgnih.gov Palladium-catalyzed reactions have also been developed for the direct C-H arylation and alkylation of quinoline N-oxides, providing routes to functionalized products. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. mdpi.com These methods can generate radical intermediates under exceptionally mild conditions, enabling novel reaction pathways. researchgate.net Iron-catalyzed, visible-light-driven reactions have been used to achieve hydroxyalkylation of quinolines. mdpi.com Furthermore, photocatalytic approaches have been applied to the synthesis of phosphorylated and other functionalized quinolines, sometimes proceeding without the need for an external photocatalyst. researchgate.net The synthesis of chloroquinolines can also be achieved through photoredox catalysis, offering a modern alternative to traditional chlorination methods. researchgate.net

| Catalytic Strategy | Catalyst Example | Reaction Type | Key Advantages |

| C-H Activation | Rhodium(III), Palladium(II) | C-H activation/Annulation | High regioselectivity, atom economy |

| C-H Functionalization | Ruthenium(II), Cobalt(III) | Directed olefination/arylation | Access to complex derivatives |

| Photocatalysis | Iron complexes, Organic dyes | Radical cascade cyclization | Mild conditions, green chemistry |

These contemporary methods provide powerful and efficient pathways for the synthesis of complex molecules like this compound, often overcoming the limitations of harsh conditions and limited substrate scope associated with classical reactions.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for the construction of the quinoline core with high efficiency and functional group tolerance. rsc.orgresearchgate.net Catalysts based on copper, palladium, and iron are particularly prominent in this field.

Copper catalysis is an attractive option for quinoline synthesis due to the low cost and low toxicity of copper salts. Copper-catalyzed tandem or domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. These reactions often proceed via mechanisms involving hydroamination, C-H activation, and intramolecular cyclization.

One-pot syntheses of quinoline carboxylates have been achieved through copper(II) triflate-catalyzed reactions between 2-aminoaryl carbonyls and alkynyl carboxylates. This methodology involves a sequence of Michael addition, cyclization, and aromatization under mild conditions. While not specifically reported for this compound, this approach is applicable to a wide range of substituted anilines and alkynes, suggesting its potential for synthesizing analogues.

Another strategy involves the copper-catalyzed tandem synthesis of polysubstituted quinolines from ortho-haloarylalkynes and amines. nih.gov This process typically involves a preferential hydroamination of the alkyne followed by an intramolecular C-2 arylation. The choice of ligand is crucial for the success of these transformations. For instance, hydroxymethyl benzotriazole (B28993) has been used as an effective and air-stable ligand. nih.gov

| Catalyst/Ligand | Reactants | Conditions | Product Scope | Yield (%) |

| CuCl | Internal aminoalkynes, Alkynes | DMF, Microwave, 150 °C, 15 min | Tetrahydropyrrolo[1,2-a]quinolines | up to 85% |

| CuI / HMBTA | o-haloarylalkynes, Heterocyclic amines | K2CO3, Toluene, 110 °C | Indolo/pyrrolo[2,1-a]isoquinolines | 60-85% |

| Cu(I) salt | 2-ethynylanilines, Glyoxals | Piperidine | 2-Acylquinolines | up to 86% |

This table presents examples of copper-catalyzed synthesis of quinoline analogues, demonstrating the versatility of this methodology.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and cyclization reactions. nih.govrsc.org Palladium-catalyzed methods for quinoline synthesis often involve Heck coupling, Sonogashira coupling, or C-H activation strategies. nih.govglobethesis.com

A common approach involves the coupling of anilines with α,β-unsaturated carbonyl compounds or allyl alcohols. scispace.com For instance, the oxidative cyclization of aryl allyl alcohols and anilines catalyzed by palladium(II) acetate (B1210297) can produce a variety of quinolines without the need for acids, bases, or other additives. rsc.orgscispace.com The reaction proceeds through the oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline, cyclization, and aromatization. scispace.com

The synthesis of quinolin-2(1H)-ones, which can be precursors to chloroquinolines, has been achieved through palladium-catalyzed [3+3] annulation of diarylamines and α,β-unsaturated acids via C-H activation. nih.gov Furthermore, intramolecular cyclization of alkynes bearing a proximate nucleophilic center, promoted by organopalladium complexes, is a highly effective strategy for constructing the quinoline ring. globethesis.com

| Catalyst/Ligand | Reactants | Conditions | Product | Yield (%) |

| Pd(OAc)2 | Aryl allyl alcohol, Aniline | DMSO, 130 °C, 12 h | Substituted quinoline | up to 79% |

| Pd(OAc)2 / PPh3 | 2-Iodoaniline, α,β-unsaturated carbonyl | NaOAc, DMF, 100 °C | 3-Substituted quinolin-2(1H)-one | 67-76% |

| Pd(OAc)2 | Diarylamine, α,β-unsaturated acid | TFA, Dioxane, 100 °C | 4-Substituted-quinolin-2(1H)-one | High |

This table provides examples of palladium-catalyzed reactions for the synthesis of quinoline derivatives.

Iron, being an earth-abundant and non-toxic metal, is an increasingly popular choice for catalysis. researchgate.net Iron-catalyzed reactions provide a cost-effective and environmentally friendly alternative to those using precious metals. chemistryviews.org

Iron(III) chloride has been used to catalyze the three-component coupling reaction of aldehydes, amines, and styrenes to afford 2,4-disubstituted quinolines. chemistryviews.org This method is attractive due to its broad substrate scope and the use of oxygen as the oxidant, with no hazardous byproducts. The mechanism is suggested to involve an electrophilic aromatic substitution-type cyclization. chemistryviews.org

More advanced iron-catalyzed methods involve C-H functionalization. For example, an iron-catalyzed, 8-amido-directed C-H allylation of quinolines has been reported, showcasing the potential for regioselective functionalization of the quinoline core. sci-hub.se Iron catalysts have also been employed for the C2-selective C-H alkenylation of quinoline-N-oxides, using the N-oxide as an internal oxidant and producing water as the only byproduct. rsc.org

| Catalyst | Reactants | Conditions | Product | Yield (%) |

| FeCl3 | Aldehyde, Amine, Styrene | O2 (1 atm), DCE, 80 °C, 24 h | 2,4-Disubstituted quinoline | up to 94% |

| FeSO4 | Quinoline-N-oxide, Acrylate | 1,4-Dioxane, 120 °C | C2-Alkenylated quinoline | up to 99% |

| Fe(phen)Cl3·H2O | Quinoline, Carboxylic acid | H2SO4, KIO3, Blue LED, RT | 4-Hydroxyalkyl quinoline | up to 81% |

This table illustrates the application of iron catalysts in the synthesis of functionalized quinolines.

Organocatalytic and Metal-Free Protocols

In the quest for more sustainable synthetic methods, organocatalysis and metal-free reactions have emerged as powerful alternatives to transition metal-catalyzed processes. mdpi.com These methods avoid the use of potentially toxic and expensive metals.

An example of an organocatalytic approach is the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates. This reaction involves the cycloaddition of 4-azido-7-chloroquinoline with β-ketoesters, catalyzed by a catalytic amount of pyrrolidine. scielo.br This enamine-azide cycloaddition proceeds at room temperature and provides access to bifunctional hybrids containing both the 7-chloroquinoline (B30040) and 1,2,3-triazole motifs in moderate to excellent yields. scielo.br

Metal-free synthesis of quinolines can be achieved through various strategies, including modifications of classical name reactions like the Friedländer synthesis. For instance, a chlorotrimethylsilane (B32843) (TMSCl)-promoted Friedländer reaction between a substituted 2-aminoarylketone and ethyl 4-chloro-3-oxobutanoate can yield poly-functionalized quinolines. researchgate.net Other metal-free approaches include iodine-catalyzed reactions and radical cyclizations. mdpi.com

| Catalyst/Promoter | Reactants | Conditions | Product Scope | Yield (%) |

| Pyrrolidine (10 mol%) | 4-Azido-7-chloroquinoline, β-ketoester | DMSO, RT, 24 h | 7-Chloroquinoline-1,2,3-triazoyl carboxylates | 63-95% |

| TMSCl | 1-(2-amino-5-iodophenyl)ethanone, Ethyl 4-chloro-3-oxobutanoate | EtOH, Reflux | Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate | Good |

| p-Toluenesulfonic acid | 2-Aminoarylketone, Carbonyl compound | Solvent-free | 2,3-Disubstituted quinolines | Good to Excellent |

This table showcases examples of organocatalytic and metal-free synthetic routes to quinoline derivatives.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comtandfonline.com In the context of quinoline synthesis, this translates to the use of safer solvents, solvent-free conditions, and energy-efficient protocols. jocpr.comeurekaselect.com

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it minimizes waste and simplifies purification. jocpr.com Several methods for quinoline synthesis have been adapted to run without a solvent, often with the aid of microwave or ultrasound irradiation to provide the necessary energy. ijpsjournal.comtandfonline.com For example, multicomponent reactions of anilines, aldehydes, and activated methylene (B1212753) compounds can be carried out under solvent-free conditions to produce polyhydroquinolines.

When a solvent is necessary, the use of green solvents is preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Other green solvents include ionic liquids and deep eutectic solvents (DESs). ijpsjournal.com For instance, a deep eutectic solvent composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid has been successfully employed as a reusable reaction medium for the catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. rsc.org This approach offers mild reaction conditions and avoids the use of volatile organic compounds. rsc.org The use of p-toluenesulfonic acid as an organocatalyst under microwave irradiation is another green approach to quinoline-4-carboxylic acid derivatives. nih.gov

| Green Approach | Reaction Type | Catalyst/Medium | Conditions | Advantages |

| Solvent-Free | Multicomponent Reaction | β-cyclodextrin-SO3H | Neat | Reduced waste, easy work-up |

| Green Solvent (DES) | Olefination | DMU/LTA | 80 °C | Non-toxic, reusable medium, catalyst-free |

| Green Solvent (Water) | Doebner-von Miller | Lewis Acid | Microwave | Benign solvent, rapid reaction |

| Energy Efficient | Friedländer Synthesis | Microwave Irradiation | Solvent-free | Reduced reaction times, higher yields |

This table summarizes various green chemistry approaches applied to the synthesis of quinoline derivatives.

Microwave and Light Irradiation Techniques

Conventional synthetic methods often require prolonged reaction times and harsh conditions. Microwave and light irradiation have emerged as powerful tools to overcome these limitations by enabling rapid and efficient chemical transformations.

Microwave-assisted synthesis has been successfully employed for the preparation of various quinoline derivatives, often leading to significantly reduced reaction times and improved yields. For instance, the synthesis of 2-chloro-quinoline-3-carboxaldehydes has been achieved in a matter of minutes by reacting acetanilides with the Vilsmeier-Haack reagent under microwave irradiation. This approach highlights the potential for microwave heating to accelerate key steps in the synthesis of precursors to this compound. While a direct microwave-assisted synthesis of the title compound is not extensively documented, the successful application of this technology to analogous systems, such as the synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate, suggests its feasibility. In this latter case, the condensation of 2-aminoacetophenone (B1585202) with ethyl acetoacetate (B1235776) was carried out in dry media using a heterogeneous catalyst under microwave irradiation, affording the product in high yield with a short reaction time.

Visible-light-mediated synthesis represents another green and efficient strategy for the construction of quinoline scaffolds. These methods often proceed via radical pathways, enabling novel bond formations under mild conditions. While a specific light-irradiated synthesis of this compound has not been detailed, the broader success of visible-light photocatalysis in quinoline synthesis is noteworthy. For example, visible-light-induced radical cascade cyclization reactions have been developed for the synthesis of complex fused quinoline systems. These reactions typically utilize a photocatalyst to initiate the formation of radical intermediates, which then undergo cyclization to form the quinoline core. The application of such methodologies to appropriately designed precursors could provide a novel and sustainable route to this compound and its analogues.

Application of Recyclable Catalysts and Nanocatalysts

The principles of green chemistry encourage the use of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. Recyclable catalysts and nanocatalysts have shown great promise in the synthesis of quinolines, offering high efficiency, selectivity, and ease of separation.

Nanocatalysts, in particular, provide several advantages due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Various metal-based nanoparticles have been explored for quinoline synthesis. For example, iron-based nanocatalysts have been utilized in the Friedländer annulation for the preparation of quinoline derivatives. These catalysts are often magnetically separable, allowing for simple recovery and reuse for multiple reaction cycles. Similarly, silver and rhodium nanoparticles have also been employed in quinoline synthesis, demonstrating high activity and the potential for recycling.

The use of these catalysts aligns with the development of more sustainable synthetic routes. While the direct application of these specific recyclable catalysts to the synthesis of this compound has not been explicitly reported, their successful use in the synthesis of the broader quinoline class suggests their potential applicability. The development of a robust and recyclable catalytic system for the synthesis of the title compound would be a significant advancement in the field.

Novel Synthetic Strategies for Chloroquinoline Carboxylates

Beyond the application of modern technologies and catalysts to established reactions, the development of entirely new synthetic strategies is crucial for advancing the field. The following sections highlight some of the novel pathways that have been explored for the synthesis of chloroquinoline carboxylates.

Cyclopropanation-Ring Expansion Pathways

A particularly elegant and efficient method for the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. This methodology provides a direct route to the quinoline core from readily available starting materials.

The proposed mechanism involves the in situ generation of a rhodium-carbene intermediate from the halodiazoacetate. This electrophilic species then reacts with the indole (B1671886) to form a cyclopropane (B1198618) intermediate. Subsequent ring expansion of the cyclopropane, driven by the relief of ring strain and the formation of the aromatic quinoline system, leads to the final product. This reaction has been shown to be effective for the synthesis of a variety of substituted ethyl quinoline-3-carboxylates.

Crucially, this strategy has been successfully extended to the synthesis of ethyl 4-chloroquinoline (B167314) carboxylates by using 3-chloroindoles as the starting material. The reaction of a 3-chloroindole with an α-halodiazoacetate in the presence of a rhodium catalyst affords the corresponding ethyl 4-chloroquinoline-3-carboxylate in good yield. This demonstrates the power of this methodology to introduce the key chlorine substituent found in many biologically active quinolines.

| Starting Material | Reagent | Catalyst | Product | Yield (%) |

| Indole | Ethyl chloro(or bromo)diazoacetate | Rh₂(esp)₂ | Ethyl quinoline-3-carboxylate | 84-90 |

| 3-Chloroindole | Ethyl chloro(or bromo)diazoacetate | Rh₂(esp)₂ | Ethyl 4-chloroquinoline-3-carboxylate | 50-52 |

Radical-Induced Rearrangements

Radical-induced rearrangements offer a powerful and often complementary approach to traditional ionic reaction pathways for the construction of complex molecular architectures. In the context of quinoline synthesis, visible-light-induced radical reactions have gained significant attention.

One promising strategy involves the visible-light-mediated radical cyclization of vinyl azides with α-carbonyl benzyl (B1604629) bromides. This reaction proceeds through the formation of an iminyl radical, which then undergoes cyclization to form the quinoline ring system. This method allows for the synthesis of polysubstituted quinolines with a high degree of functional group tolerance. While this specific methodology has not been directly applied to the synthesis of this compound, it highlights the potential of radical-based strategies.

Another relevant example is the visible-light-induced tandem radical cyclization for the synthesis of 2-(3-cyanoalkyl)substituted quinoline derivatives. This approach demonstrates the ability to form new carbon-carbon bonds and construct the quinoline ring in a single step under mild, photocatalytic conditions. The adaptation of such radical cyclization strategies, perhaps starting from a suitably functionalized aniline derivative bearing the chloro and carboxylate groups, could provide a novel entry point to the target molecule.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of quinoline derivatives, offering a streamlined approach to this important heterocyclic system.

While a direct one-pot synthesis of this compound via a multicomponent reaction is not well-documented, related transformations have been reported. For example, a facile three-step one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been achieved starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate. This demonstrates the utility of one-pot procedures in the functionalization of pre-existing chloroquinoline carboxylate scaffolds.

More broadly, the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization, can be considered a type of sequential one-pot process for the synthesis of 4-hydroxyquinoline-3-carboxylates. This classical method has been a mainstay in quinoline synthesis and has been adapted for the synthesis of various chloroquinoline derivatives. Similarly, the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones, provides another route to substituted quinolines. The development of a novel MCR that directly assembles the this compound core from simple, readily available starting materials would represent a significant step forward in the efficient synthesis of this important compound.

| Reaction Name | Reactants | Product Type |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted Quinoline |

Elucidation of Reaction Pathways and Derivatization Strategies of Ethyl 3 Chloroquinoline 6 Carboxylate

Functional Group Transformations

The reactivity of Ethyl 3-chloroquinoline-6-carboxylate is largely dictated by its two main functional groups: the ethyl ester at the C-6 position and the chloro group at the C-3 position. These sites, along with the aromatic quinoline (B57606) core, provide multiple avenues for chemical modification.

The ethyl ester group at the C-6 position is readily transformed into a carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. youtube.com

Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic acyl substitution to form the corresponding carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid, 3-chloroquinoline-6-carboxylic acid. youtube.com

Acid-catalyzed hydrolysis is an equilibrium process that requires the use of excess water to drive the reaction toward the carboxylic acid product. mnstate.edursc.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

The resulting 3-chloroquinoline-6-carboxylic acid is a crucial intermediate for further derivatization. It can be converted into a variety of other functional groups, including:

Amides: By reacting the carboxylic acid with an amine in the presence of a coupling agent.

Acid chlorides: Through treatment with reagents like thionyl chloride or oxalyl chloride.

Other esters: Via Fischer esterification with different alcohols under acidic conditions. nih.gov

Table 1: Conditions for Ester Hydrolysis

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH (aq) | Reflux | 3-chloroquinoline-6-carboxylate salt |

| Acidification | HCl (aq) | Room Temperature | 3-chloroquinoline-6-carboxylic acid |

The quinoline ring system can undergo both reduction and oxidation, although these transformations require specific conditions to control the outcome.

Reduction: The quinoline core can be partially or fully reduced. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the pyridine (B92270) ring selectively to afford the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. More forceful reducing agents, such as lithium aluminum hydride (LiAlH₄), can potentially reduce the ester group in addition to the ring system. nih.gov

Oxidation: The quinoline ring is generally resistant to oxidation due to its aromaticity. However, derivatives such as tetrahydroquinolines can be re-aromatized to the quinoline state through oxidative dehydrogenation. organic-chemistry.org Direct oxidation of the quinoline core itself typically requires harsh conditions and may lead to ring cleavage.

The presence of both a halogen and an aromatic system allows for substitution reactions via nucleophilic and electrophilic pathways.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-3 position is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the quinoline nitrogen atom activates the C-3 position towards nucleophilic attack. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. researchgate.netresearchgate.net This pathway is fundamental for introducing a wide range of substituents at this position.

Table 2: Representative Substitution Reactions

| Reaction Type | Position | Reagents | Product Type |

|---|---|---|---|

| Nucleophilic | C-3 | R-NH₂ | 3-Aminoquinoline (B160951) derivative |

| Nucleophilic | C-3 | R-SH, Base | 3-Thioetherquinoline derivative |

Regioselective Functionalization and Site-Specific Modifications

Achieving regioselectivity is crucial when multiple reactive sites are present. In this compound, chemists can target the C-3 chloro group, the C-6 ester, or C-H bonds on the aromatic ring by carefully selecting reagents and reaction conditions.

Modification at C-3: Nucleophilic substitution reactions are highly regioselective for the C-3 position, as the chlorine atom is a good leaving group at an activated site.

Modification at C-6: The ester group can be selectively hydrolyzed, reduced, or converted to an amide without affecting the C-3 chloro group by using standard conditions for those transformations that are not conducive to SNAr reactions (e.g., avoiding high temperatures and strong nucleophiles where possible).

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. For the quinoline core, transition-metal-catalyzed C-H activation can lead to site-specific modifications, often directed by a nearby functional group. nih.gov This allows for the introduction of new substituents at positions not easily accessible through classical electrophilic substitution.

The distinct reactivity of each site allows for a stepwise functionalization strategy. For instance, the C-3 chloro group can be substituted first, followed by hydrolysis of the ester at C-6, enabling the synthesis of complex, polysubstituted quinoline derivatives.

Annulation and Heterocycle Fusion Reactions

Annulation reactions involve the construction of a new ring fused to the existing quinoline scaffold, leading to polycyclic heterocyclic systems. rsc.org These fused systems are of significant interest in medicinal chemistry.

One of the most important transformations is the fusion of a pyrimidine (B1678525) ring to the quinoline core, creating pyrimido[4,5-b]quinoline systems. A common strategy to achieve this from this compound involves a two-step process:

Amination at C-3: The first step is a nucleophilic substitution of the C-3 chlorine with an amino group. This is typically achieved by reacting the starting material with ammonia (B1221849) or a primary amine under pressure or with palladium catalysis, yielding Ethyl 3-aminoquinoline-6-carboxylate.

Pyrimidine Ring Formation: The resulting 3-aminoquinoline derivative is then reacted with a synthon that provides the remaining atoms for the pyrimidine ring. For example, heating the 3-aminoquinoline with formamide (B127407) or dimethylformamide dimethylacetal (DMF-DMA) can lead to the formation of the fused pyrimido[4,5-b]quinolin-4-one system. nih.govrsc.org The reaction with formamide involves cyclization through the formation of an intermediate formamidine.

This sequence provides a powerful method for constructing complex heterocyclic frameworks from a relatively simple starting material.

Table 3: Synthesis of Fused Pyrimidine System

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | NH₃ or R-NH₂ | Ethyl 3-aminoquinoline-6-carboxylate |

Pyranone and Pyranopyrazole Formations

Scientific literature available does not provide specific methodologies for the direct synthesis of pyranone or pyranopyrazole structures originating from this compound. Published synthesis routes for related fused quinoline systems, such as pyrano[3,2-c]quinolines, typically commence from precursors like 4-hydroxy-quinolin-2-one derivatives, which undergo condensation with various reagents. These established pathways are not directly applicable to the reactivity of the 3-chloro or 6-carboxylate functionalities of the title compound.

Triazole and Thiazolidinone Derivatization

Triazole Derivatization

The functionalization of the this compound scaffold to include a 1,2,4-triazole (B32235) moiety can be achieved through a multi-step sequence targeting the ethyl ester at the C-6 position. This strategy involves the initial conversion of the ester to a more reactive intermediate, the carbohydrazide (B1668358), which then serves as the precursor for the heterocyclic ring formation.

The primary step is the hydrazinolysis of the ethyl ester. This reaction is typically carried out by refluxing the starting ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. This process substitutes the ethoxy group (-OEt) with a hydrazinyl group (-NHNH₂), yielding 3-chloroquinoline-6-carbohydrazide .

Following the formation of the carbohydrazide, the 1,2,4-triazole ring can be constructed through several established methods. One common approach involves reaction with an isothiocyanate derivative in a suitable solvent. This initially forms a thiosemicarbazide (B42300) intermediate, which upon base-catalyzed intramolecular cyclization and elimination of hydrogen sulfide, yields the substituted triazole. Another pathway involves reacting the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form a dithiocarbazate salt, which upon subsequent reaction with hydrazine, cyclizes to form a mercapto-substituted triazole. chemistryjournal.net

Table 1: Reaction Pathway for Triazole Derivatization

| Step | Reactant(s) | Intermediate/Product | General Conditions |

|---|---|---|---|

| 1 | Hydrazine Hydrate | 3-chloroquinoline-6-carbohydrazide | Ethanol, Reflux |

| 2 | Aryl Isothiocyanate, Base | N-Aryl-5-(3-chloroquinolin-6-yl)-4H-1,2,4-triazole-3-thione | Alcohol, Reflux |

Thiazolidinone Derivatization

There is no direct, single-step derivatization method reported in the scientific literature for the conversion of this compound into a thiazolidinone derivative. The synthesis of quinoline-thiazolidinone hybrids typically requires the presence of a reactive functional group, such as an aldehyde or a primary amine, on the quinoline ring to facilitate condensation with thioglycolic acid or its derivatives. scholarsresearchlibrary.comnih.govwisdomlib.org The title compound lacks such a functional group, precluding direct application of these common synthetic routes.

Advanced Coupling Reactions for Structural Diversification

The presence of a halogen at the C-3 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds, enabling the introduction of diverse aryl and alkynyl substituents to the quinoline core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid. The 3-chloro substituent of this compound can be effectively coupled with various arylboronic acids under palladium catalysis. The reaction typically requires a palladium(0) source, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to activate the boronic acid. acs.orgwikipedia.orgorganic-chemistry.org

The choice of ligand is crucial, particularly for less reactive aryl chlorides. While standard ligands like triphenylphosphine (B44618) (PPh₃) are effective for bromoquinolines, the coupling of chloroquinolines often necessitates the use of more electron-rich and sterically bulky phosphine ligands, such as 2-(dicyclohexylphosphino)biphenyl (B1301957) (e.g., JohnPhos or XPhos), to achieve good yields. acs.org

Table 2: Typical Conditions for Suzuki-Miyaura Arylation of 3-Chloroquinolines

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Active catalyst for C-C bond formation |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, XPhos, SPhos | Stabilizes catalyst, facilitates oxidative addition |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. gold-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of the C-3 position of this compound. The standard Sonogashira protocol employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. unisa.ac.za

The catalytic cycle involves the palladium catalyst undergoing oxidative addition to the C-Cl bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. This copper acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the 3-alkynylquinoline product and regenerate the palladium(0) catalyst.

Table 3: Typical Conditions for Sonogashira Alkynylation of 3-Chloroquinolines

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Forms reactive copper acetylide intermediate |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA) | Acts as both base and solvent |

Advanced Analytical and Spectroscopic Characterization Techniques

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of Ethyl 3-chloroquinoline-6-carboxylate.

In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the protons of the ethyl ester group would be expected. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group, leading to characteristic downfield shifts. The multiplicity, or splitting pattern, of these signals reveals the coupling interactions between adjacent protons, helping to assign their specific positions on the quinoline core. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a signature pattern resulting from spin-spin coupling.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the quinoline ring from the sp³-hybridized carbons of the ethyl group. The carbonyl carbon of the ester group would appear at a characteristic downfield position. For instance, in the related compound ethyl 2,4-dichloroquinoline-3-carboxylate, ¹³C NMR signals have been observed at δ 163.5 (C=O), 63.4 (-CH₂), and 14.3 (-CH₃). researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Compound, Ethyl 2,4-dichloroquinoline-3-carboxylate researchgate.net

| Nucleus | Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | Aromatic | 8.24 | dd, J = 8.3, 0.6 | H-5 |

| ¹H | Aromatic | 8.16 | dd, J = 8.3, 0.6 | H-8 |

| ¹H | Aromatic | 8.03 | ddd, J = 7.7, 6.9, 1.4 | H-7 |

| ¹H | Aromatic | 7.89 | ddd, J = 7.7, 6.9, 1.4 | H-6 |

| ¹H | Ethyl | 4.51 | q, J = 7.1 | -COOCH₂CH₃ |

| ¹H | Ethyl | 1.39 | t, J = 7.1 | -COOCH₂CH₃ |

| ¹³C | Carbonyl | 163.5 | - | C=O |

| ¹³C | Aromatic | 147.2 - 124.3 | - | Quinoline Ring Carbons |

| ¹³C | Ethyl | 63.4 | - | -CH₂ |

| ¹³C | Ethyl | 14.3 | - | -CH₃ |

Note: This data is for a structurally similar compound and serves to illustrate the expected spectral features.

Vibrational Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band typically in the region of 1700-1730 cm⁻¹, characteristic of the carbonyl group in the ethyl ester. For example, related styrylquinoline dicarboxylates show strong C=O stretching bands between 1704 and 1740 cm⁻¹. nih.gov

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester functionality.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ range, indicative of the carbon-carbon double bonds within the quinoline ring system.

Aromatic C-H Stretch: Absorption bands typically appearing above 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, generally between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

These characteristic absorption frequencies provide corroborative evidence for the presence of the key functional moieties within the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and exact molecular formula of a compound. mcmaster.cacolorado.edu For this compound (C₁₂H₁₀ClNO₂), the calculated monoisotopic mass is 235.0400 Da. HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass measurement that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group. Analysis of related compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate, shows a prominent fragment corresponding to the loss of the ethoxy radical followed by carbon monoxide. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing the compound in complex mixtures, identifying potential impurities, and studying its metabolic fate in biological systems.

Chromatographic Methods for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for analyzing this compound.

The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Coupling the HPLC system to a UV or Diode-Array Detector (DAD) allows for the detection of the compound as it elutes from the column. The quinoline ring system is a strong chromophore, making UV detection highly sensitive. A DAD provides the additional benefit of acquiring a full UV-Vis spectrum for each peak, which can be used to confirm peak identity and assess peak purity by comparing spectra across a single peak.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not detailed in the provided sources, extensive crystallographic data exists for closely related analogues. For example, the structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate has been determined. researchgate.net Such studies reveal critical information about the planarity of the quinoline ring system, the conformation of the ethyl ester group relative to the ring, and the nature of intermolecular forces, such as π-π stacking, that dictate the crystal packing. researchgate.netnih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound, Ethyl 2-chloro-6-methylquinoline-3-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂ClNO₂ |

| Formula Weight | 249.69 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Z | 2 |

| Temperature (K) | 150 |

Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from X-ray crystallography.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point, which is a key physical property and an indicator of purity. A sharp melting endotherm would be observed for a pure crystalline sample.

TGA measures the change in mass of a sample as it is heated. This technique provides information about the thermal stability of the compound and its decomposition profile. A TGA thermogram would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages, which can offer insights into its degradation pathways.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Chloroquinoline 6 Carboxylate

Density Functional Theory (DFT) Studies

DFT has become a standard tool in computational chemistry for predicting molecular properties. arabjchem.orgnih.gov For many related quinoline (B57606) compounds, DFT calculations at levels like B3LYP with various basis sets (e.g., 6-311G(d,p)) are used to investigate their structural and electronic nature. researchgate.netnih.gov However, specific data derived from such studies for Ethyl 3-chloroquinoline-6-carboxylate could not be located.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. This process yields crucial information on bond lengths, bond angles, and dihedral angles. While crystal structure data exists for numerous quinoline carboxylate analogues, which provides experimental geometric parameters, a corresponding theoretically optimized structure for this compound is not documented in the reviewed literature. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap, are key descriptors of molecular stability and reactivity. materialsciencejournal.orgnih.govmdpi.com For many organic molecules, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. mdpi.com Specific calculated values for the HOMO-LUMO energies and the energy gap for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com While MEP analysis is a common component of computational studies on heterocyclic compounds, MEP maps and associated potential values for this compound have not been reported.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectroscopic data, a detailed assignment of vibrational modes can be achieved. nih.gov This correlation is crucial for confirming the molecular structure. No theoretical vibrational analysis or its correlation with experimental spectra for this compound has been found in the literature.

Quantum Chemical Analyses

Broader quantum chemical analyses encompass a range of methods beyond DFT to elucidate various molecular properties. mdpi.com Such studies can provide a comprehensive understanding of a molecule's behavior. The application of these advanced quantum chemical methods to specifically investigate this compound is not documented in the available scientific papers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the protein.

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues or atoms of the ligand around their average positions. It helps to identify flexible regions in the protein and the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to assess the stability of key interactions.

An MD simulation of this compound, for example, docked into a putative target protein, would provide insights into the dynamic behavior of the complex and the durability of the binding interactions predicted by molecular docking.

Molecular Docking Studies for Ligand-Target Interactions (in vitro mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.

Although docking studies specifically for this compound are not extensively reported, research on closely related ethyl 6-chloroquinoline-4-carboxylate derivatives as potential antimalarial agents highlights the utility of this approach. researchgate.net In such studies, the quinoline derivatives were docked into the active site of a target protein, such as farnesyltransferase (FTase), to predict their binding interactions and affinities. researchgate.net For instance, a derivative, ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate, was found to interact with key amino acid residues like ARG291 and LYS294 in the FTase active site, with a predicted binding energy of -10.11 kcal/mol. researchgate.net

Similarly, molecular docking has been used to evaluate the antibacterial potential of fluoroquinolone derivatives against targets like E. coli DNA gyrase B. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

A hypothetical docking study of this compound into a relevant target would involve:

Preparation of the ligand and protein structures.

Identification of the binding site on the protein.

Docking of the ligand into the binding site using a suitable algorithm.

Scoring and analysis of the resulting poses to predict binding affinity and key interactions.

The following table illustrates the kind of data that can be obtained from such a study, with hypothetical values for this compound against a putative kinase target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Gln85, Asp142 |

| Hydrophobic Interactions | Leu15, Val23, Ala45, Ile83 |

| Pi-Pi Stacking | Phe84 |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

DFT calculations can be used to predict various spectroscopic data, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. These can then be compared with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data to confirm the molecular structure.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible region.

A study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate utilized DFT calculations to analyze its conformational landscape and interpret its IR spectrum. researchgate.net Similarly, for ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, DFT was used to calculate the electrostatic potential surface, which provides insights into the charge distribution and reactive sites of the molecule. nih.gov The negative potential regions, typically around electronegative atoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack, while positive potential regions suggest sites for nucleophilic attack. nih.gov

For this compound, DFT calculations would likely be performed at a level of theory such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometry and predict its spectroscopic properties.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. This information is crucial for understanding reaction pathways and optimizing synthetic procedures.

The synthesis of quinoline derivatives often involves multi-step reactions. For example, the synthesis of ethyl 6-chloro-4-hydroxy-2-quinolone 3-carboxylate involves the reaction of ethyl 2-amino-5-chloro benzoate (B1203000) with diethylmalonate in the presence of a base. mdpi.com Computational studies can be employed to investigate the mechanism of such reactions by:

Mapping the Potential Energy Surface: This involves calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States: Transition state structures represent the energy maxima along the reaction coordinate and are characterized by a single imaginary frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

While specific computational studies on the reaction mechanisms for the synthesis of this compound are scarce, the general approach is well-established. For instance, the formation of the quinoline ring system from indoles and halodiazoacetates has been proposed to proceed through a cyclopropanation followed by ring-opening and elimination. researchgate.net A detailed computational study could verify this proposed mechanism by calculating the energies of the involved intermediates and transition states.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. Quinoline derivatives have emerged as a promising class of compounds for NLO applications due to their extended π-conjugated systems.

The NLO properties of a molecule are related to its response to an applied electric field. Key parameters that are calculated to assess the NLO potential of a molecule include:

Polarizability (α): A measure of the linear response of the molecule to an electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

Theoretical studies on various quinoline derivatives have demonstrated their potential as NLO materials. nottingham.ac.ukresearchgate.net These studies typically employ DFT calculations to compute the polarizability and hyperpolarizability tensors. The magnitude of these properties is influenced by factors such as the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation.

For this compound, the presence of the electron-withdrawing chloro group and the ester group, along with the conjugated quinoline ring system, suggests that it may possess interesting NLO properties. A computational study would involve optimizing the geometry of the molecule and then calculating the polarizability and hyperpolarizability values using a suitable DFT functional and basis set. The results would be benchmarked against known NLO materials like urea (B33335) to assess its potential for NLO applications.

The following table presents hypothetical calculated NLO properties for this compound.

| NLO Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 150 |

| Total First Hyperpolarizability (β_tot) | 800 |

These theoretical investigations, from molecular dynamics to NLO properties, provide a comprehensive in silico profile of this compound, guiding further experimental work and application-oriented research.

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Vitro

Correlating Structural Modifications with In Vitro Biological Response

While direct SAR studies on Ethyl 3-chloroquinoline-6-carboxylate are not extensively detailed in the available literature, a wealth of information on related quinoline (B57606) analogs provides significant insights into how specific structural features govern biological responses. The positions of the chloro (C3) and ethyl carboxylate (C6) groups are critical determinants of activity, and modifications at these and other positions on the quinoline ring have been systematically evaluated.

For instance, in the context of antimalarial activity, the substitution pattern on the quinoline ring is paramount. Studies on 2-arylvinylquinolines bearing a chlorine atom at the C6 position have demonstrated potent, low nanomolar antiplasmodial activity. The vinyl group at C2 and various substitutions on the appended aryl ring were found to be crucial for this effect. Similarly, research on 4-oxo-3-carboxyl quinolones highlights the importance of the carboxyl ester group at the C3 position for antimalarial potency. Replacement of the ethyl ester with a carboxylic acid or amide group was shown to abolish activity, indicating that the ester moiety is a key pharmacophoric feature.

The following table summarizes SAR findings from various studies on quinoline derivatives, illustrating the impact of substitutions at different positions on their in vitro biological activity.

| Scaffold/Derivative | Position of Modification | Modification | Observed In Vitro Effect |

| 4-oxo-3-carboxyl quinolone | C3 | Replacement of ethyl ester with carboxylic acid or amide | Abolished antimalarial activity |

| 2-chloroquinoline | C3 | Conversion of ethyl ester to carbohydrazide (B1668358) or oxadiazole | Altered antimalarial activity (IC50 values changed) |

| 6-chloro-2-arylvinylquinoline | C2 | Introduction of ortho-substituents on the aryl ring | Compromised antiplasmodial potency |

| 4-N-phenylaminoquinoline | Linker Chain | Change in methylene (B1212753) linker length (2 vs. 3 or 4) | Shorter linker (2 methylenes) showed better AChE inhibition |

These examples underscore that even minor structural alterations to the quinoline core can lead to significant changes in biological function. For this compound, it can be inferred that the chloro group at C3 likely influences the electronic properties and reactivity of the molecule, while the ethyl carboxylate at C6 can affect properties such as solubility, membrane permeability, and potential interactions with target proteins.

Exploration of Molecular Interactions with Biomolecular Targets

Understanding how a compound interacts with specific biological molecules is fundamental to elucidating its mechanism of action. For quinoline derivatives, key biomolecular targets include enzymes involved in neurotransmission and cellular signaling, as well as nucleic acids like DNA.

The quinoline scaffold is a recognized platform for the development of potent enzyme inhibitors, particularly for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Molecular docking simulations and in vitro assays have shown that quinoline derivatives can effectively inhibit catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov

While this compound itself has not been specifically reported as an inhibitor for these enzymes, numerous structurally related compounds have demonstrated significant activity. For example, certain quinoline-sulfonamide hybrids and quinolinic carboxylic acid derivatives have emerged as potent dual inhibitors of cholinesterases and monoamine oxidases. nih.govresearchgate.net One study identified a quinolinic carboxylic acid derivative as a highly potent MAO-B inhibitor with a sub-micromolar IC50 value. researchgate.net Another series of novel 4-N-phenylaminoquinoline derivatives showed promising AChE inhibition, with activity being dependent on the length of a linker chain and substituents on the phenyl ring. mdpi.com

The inhibitory potential of representative quinoline derivatives against these enzymes is summarized in the table below.

| Compound Class | Target Enzyme | Reported IC50 Value (µM) |

| Quinoline-sulfonamide (a12) | MAO-B | 0.47 ± 0.03 |

| Quinoline-sulfonamide (a11) | BChE | 0.58 ± 0.05 |

| Quinolinic Carboxylic Acid (6k) | MAO-B | 0.06 ± 0.01 |

| Quinolinic Carboxylic Acid (6k) | AChE | 0.12 ± 0.01 |

| 4-N-phenylaminoquinoline (11g) | AChE | 1.94 ± 0.13 |

These findings suggest that the quinoline core of this compound provides a valid framework for potential interactions with the active sites of these enzymes, although experimental verification is required.

Quinoline derivatives have been investigated as DNA-interacting agents, with some showing the ability to bind to the minor groove of the DNA double helix. This interaction is a potential mechanism for anticancer activity, as it can interfere with DNA replication and transcription processes. Studies on 2,4-disubstituted quinoline-3-carboxylic acids have provided detailed insights into this binding mode.

In-silico modeling indicates that these quinoline compounds can fit into the A/T-rich minor groove region of a B-DNA duplex. The interaction is stabilized by hydrogen bonds between the quinoline molecule and the nucleic acid bases. Specifically, the carbonyl group of the carboxylic acid moiety can act as a hydrogen bond acceptor, forming connections with adenine (B156593) and guanine (B1146940) bases. This non-covalent binding is crucial for the compound's ability to induce DNA condensation and damage, ultimately leading to apoptosis in cancer cells. The planarity of the quinoline ring system is also thought to facilitate intercalation between DNA base pairs, further stabilizing the complex.

Modulating Bioavailability through Structural Design (theoretical/in vitro aspects)

Bioavailability is a critical parameter in drug design, and it can be fine-tuned through strategic structural modifications. For the quinoline scaffold, theoretical and in vitro studies focus on altering physicochemical properties like lipophilicity, solubility, and metabolic stability.